Product packaging for 1,1,3,3,4,4-Hexachloro-1-butene(Cat. No.:CAS No. 34973-39-2)

1,1,3,3,4,4-Hexachloro-1-butene

Cat. No.: B6320958
CAS No.: 34973-39-2
M. Wt: 262.8 g/mol
InChI Key: ABMSWFCHXPNDHQ-UHFFFAOYSA-N
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Description

1,1,3,3,4,4-Hexachloro-1-butene (CAS 34973-39-2) is a hexachlorinated derivative of butene that serves as a valuable intermediate in advanced chemical synthesis and research applications . As a chlorinated olefin, it is of significant interest in the study of reaction mechanisms, particularly in further chlorination reactions and the synthesis of complex chlorinated hydrocarbons . Researchers utilize this compound to explore the formation and breakdown of chlorinated species under various conditions, which is crucial for understanding environmental fate and developing remediation strategies for persistent organic pollutants . While specific toxicological data for this exact isomer is less extensive in the public domain, chlorinated compounds with high chlorine content, such as the structurally similar hexachlorobutadiene, are known to require careful handling due to potential toxicity . It is strongly recommended that researchers consult relevant safety data sheets and conduct a thorough hazard assessment before use. This product is provided as a high-purity material for use in controlled laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl6 B6320958 1,1,3,3,4,4-Hexachloro-1-butene CAS No. 34973-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3,4,4-hexachlorobut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl6/c5-2(6)1-4(9,10)3(7)8/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSWFCHXPNDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C(C(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345066
Record name 1,1,3,3,4,4-Hexachloro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34973-39-2
Record name 1,1,3,3,4,4-Hexachloro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Halogenated Hydrocarbons Research

Halogenated organic compounds (HOCs) are organic molecules containing one or more halogen atoms, such as chlorine, bromine, or fluorine. nih.gov These compounds have been extensively manufactured and utilized in various industrial, agricultural, and consumer applications. nih.gov 1,1,3,3,4,4-Hexachloro-1-butene belongs to the subgroup of chlorinated hydrocarbons.

The extensive use of HOCs stems from their effectiveness and low manufacturing costs. nih.gov However, their persistence in the environment has led to global contamination. nih.gov Similar to other chlorinated compounds like hexachlorobenzene (B1673134) (HCB), this compound is a synthetic product with no natural sources. researchgate.net Its presence in the environment is primarily due to its role as a byproduct in the production of other chemicals. researchgate.net

The properties of halogenated hydrocarbons can vary significantly with the number and position of halogen atoms. For instance, increasing the number of chlorine substituents on a compound generally increases its toxicity while decreasing its flammability. wikipedia.org

Significance of 1,1,3,3,4,4 Hexachloro 1 Butene As a Synthetic Precursor

The primary significance of 1,1,3,3,4,4-hexachloro-1-butene in chemical research lies in its utility as a starting material for the synthesis of other valuable compounds. It serves as a key intermediate in the production of various chemicals, including certain pesticides and fungicides. researchgate.net

A notable application is in the synthesis of fluorinated compounds. For example, a multi-step process starting from hexachlorobutadiene (an isomer of this compound) has been developed to produce Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz), a compound with potential industrial applications. epa.gov This synthesis involves a series of reactions including vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation. epa.gov

Furthermore, 1,1,3,3,4,4-hexafluoro-2,3-dichloro-2-butene can undergo a reductive dechlorination reaction with zinc powder to produce 1,1,1,4,4,4-hexafluoro-2-butyne, another important fluorinated fine chemical raw material. google.com This butyne derivative is a key intermediate for synthesizing compounds containing bistrifluoromethyl groups and as a monomer for fluoropolymers. google.com

The reactivity of the double bonds and the presence of multiple chlorine atoms in this compound make it a versatile building block for creating more complex molecules. The halogenation reactions of related butenes with bromine and iodine monochloride have been shown to produce dihalo-1,1,1,4,4,4-hexafluorobutanes, which can be further transformed into other useful haloolefins. beilstein-journals.org

Historical Trajectory and Emerging Research Directions for 1,1,3,3,4,4 Hexachloro 1 Butene

De Novo Synthesis Approaches to this compound

De novo synthesis, the construction of a molecule from simpler starting materials, for this compound has been documented through specific reaction sequences.

The principal de novo pathway for synthesizing this compound is the dimerization of trichloroethylene (B50587). oup.com This reaction involves the coupling of two trichloroethylene molecules to form the C4 backbone of the target compound. Research has established the chemical constitution of the resulting dimer as this compound through degradative analysis. oup.com

The process is typically initiated by radical-forming compounds. The reaction mechanism is believed to proceed via a chain transfer reaction where a halogen atom is transferred from a dimer radical to a monomer. oup.com This dimerization represents a key reaction sequence for the construction of this specific hexachlorobutene isomer.

The optimization of the dimerization of trichloroethylene is crucial for improving the yield and selectivity of this compound. The reaction conditions, particularly the choice of initiator, have been a focus of study. The use of initiators such as α,α'-azodiisobutyronitrile and dibenzoyl peroxide has been shown to successfully induce the dimerization. oup.com The properties of the dimer produced are consistent regardless of the specific peroxide initiator used, as confirmed by infrared spectra analysis. oup.com

The table below summarizes findings from early research on the reaction conditions for the dimerization of trichloroethylene.

Table 1: Reaction Conditions for the Dimerization of Trichloroethylene

Initiator Reactant Reaction Time (hours) Product
α,α'-Azodiisobutyronitrile Trichloroethylene 35 to 64 This compound

Data sourced from Simamura and Inamoto (1954). oup.com

Derivatization Strategies for this compound from Related Chlorinated Compounds

The synthesis of this compound can also be considered from the perspective of modifying existing chlorinated C4 compounds.

While various isomers of hexachlorobutene exist, most notably hexachloro-1,3-butadiene (B139673) (HCBD), the direct transformation of these isomers into this compound is not well-documented in available literature. HCBD is a common byproduct in the production of chlorinated hydrocarbons like perchloroethylene and trichloroethylene. wikipedia.orgepa.govepa.gov While it is a structural isomer of this compound, pathways for its isomerization to this specific configuration are not readily reported.

The production of highly chlorinated C4 compounds, such as octachlorobutene and decachlorobutane, can occur through the extensive chlorination of butadiene or butane derivatives under certain conditions. wikipedia.org In principle, the selective dehydrochlorination of such saturated or near-saturated polyhalogenated alkanes could provide a route to various hexachlorobutene isomers. However, specific methods detailing the conversion of these polyhalogenated alkanes into this compound have not been identified in the surveyed research.

Sustainable Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for minimizing its environmental impact. While specific studies on green synthesis for this compound are scarce, the twelve principles of green chemistry provide a framework for assessment and improvement. sigmaaldrich.compcc.eu

Prevention: The primary principle is to prevent waste generation rather than treating it afterward. sigmaaldrich.com In the context of the dimerization of trichloroethylene, this would involve optimizing the reaction to maximize the yield of the desired product and minimize the formation of higher polymeric byproducts. oup.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The dimerization of trichloroethylene is an addition reaction, which inherently has a 100% atom economy, as all atoms of the two reactant molecules are incorporated into the product.

Less Hazardous Chemical Syntheses: This principle encourages using and generating substances with little to no toxicity. sigmaaldrich.com The starting material, trichloroethylene, is a hazardous chlorinated solvent. Research into alternative, less toxic starting materials would align with this principle.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov The dimerization of trichloroethylene can be performed in the absence of a separate solvent, using the reactant itself as the reaction medium, which is favorable from this perspective, although the reactant itself is hazardous. oup.com

Design for Energy Efficiency: Energy requirements should be minimized. pcc.eu The dimerization reaction is typically conducted under reflux, requiring energy input. Investigating the use of catalysts that could lower the reaction temperature would be a key area for improvement. bdu.ac.in

Catalysis: Catalytic reagents are superior to stoichiometric ones. acs.org The dimerization reaction uses radical initiators in catalytic amounts rather than stoichiometric reagents, which aligns with this principle. oup.com Further research into more efficient and selective catalysts could enhance the process's green credentials. bdu.ac.in

Applying these principles would involve a critical evaluation of the existing synthesis pathway, focusing on reducing hazards, minimizing energy consumption, and preventing waste.

Synthetic Pathways for this compound Remain Elusive in Publicly Available Scientific Literature

Despite extensive investigation into the synthesis of chlorinated hydrocarbons, detailed and explicit methodologies for the preparation of this compound are not readily found in currently accessible scientific and patent literature. While general principles of organochlorine chemistry suggest plausible synthetic routes, specific experimental conditions, catalyst development, and environmentally benign approaches for this particular isomer are not well-documented.

Potential synthetic strategies for compounds of this nature often revolve around two primary approaches: the dimerization of smaller chlorinated alkenes and the dehydrochlorination of a more saturated precursor.

One potential precursor for the synthesis of a hexachlorobutene is trichloroethylene. The dimerization of trichloroethylene, particularly when induced by radical initiators such as benzoyl peroxide, has been explored. However, research, including a notable 1950 paper by Frank and Blackham and subsequent structural elucidation by Simamura and Inamoto in 1954, indicates that this reaction primarily yields a different isomer, 3,4,4-trichloro-1-(dichloromethylene)butane, rather than the target this compound. The specific conditions that might favor the formation of the 1,1,3,3,4,4-isomer have not been detailed in the available literature.

Another logical synthetic avenue would be the dehydrochlorination of a suitable heptachlorobutane precursor. The elimination of a molecule of hydrogen chloride from a heptachlorobutane could theoretically produce the desired hexachlorobutene. The specific isomer of heptachlorobutane required would need to have a chlorine and a hydrogen atom on adjacent carbon atoms in the correct positions to form the C1=C2 double bond of this compound. Plausible precursors would include 1,1,1,2,3,4,4-heptachlorobutane or 1,1,2,3,3,4,4-heptachlorobutane. However, specific studies detailing the synthesis and subsequent dehydrochlorination of these precursors to yield this compound are not described in the searched literature.

General research into dehydrochlorination reactions of polychlorinated alkanes often explores various catalysts and reaction conditions. These studies, however, typically focus on more common substrates, such as those derived from polyvinyl chloride (PVC) or other high-volume chlorinated products. The development of specific catalysts, including those based on transition metals or supported reagents, is an active area of research aimed at improving selectivity and reaction efficiency while minimizing environmental impact.

Furthermore, a significant push in modern chemical synthesis is the development of solvent-free or low-environmental impact methodologies. These approaches, which can include mechanochemistry (ball milling) or reactions in supercritical fluids, aim to reduce the use of volatile and often toxic organic solvents. While these green chemistry principles are widely applied, their specific application to the synthesis of this compound has not been reported.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound, enabling the introduction of a variety of functional groups onto its carbon skeleton.

The reaction of polychlorinated butenes with thiols is a well-established method for the synthesis of thio-substituted butadienes and butenynes. researchgate.net Thiols, and their corresponding thiolates, are effective nucleophiles due to the high polarizability and charge-stabilizing ability of the large sulfur atom. masterorganicchemistry.comnih.gov In reactions with alkyl halides, thiolates participate in SN2 reactions to form thioethers. masterorganicchemistry.com

Research has shown that the reaction of a 2,3-di-H-butene compound with various thiols in the presence of a base like triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH) yields a variety of thiosubstituted compounds. researchgate.net Similarly, the reaction of a 1,3-di-H-butene with naphthylthiol in dimethylformamide (DMF) also produces thiosubstituted products. researchgate.net The addition of thiols to conjugated diolefins, such as 1,3-butadiene (B125203), predominantly results in 1,4-trans-monoadducts. researchgate.net

The general reactivity of thiols can be summarized in the following table:

Reactant Reagent(s) Product Type Key Observation
Alkyl HalideThiolate (RS⁻)Thioether (R-S-R')SN2 mechanism. masterorganicchemistry.com
2,3-Di-H-buteneThiols, Base (Et₃N or NaOH)Thiosubstituted butenesFormation of multiple substituted products. researchgate.net
1,3-Di-H-buteneNaphthylthiol, NaOH/DMFThiosubstituted buteneSpecific example of thiol addition. researchgate.net
Conjugated DiolefinsThiols1,4-trans-monoadductPredominant regio- and stereochemistry. researchgate.net

Beyond thiols, other nucleophiles can react with chlorinated butenes. For instance, the reaction of 1,1,1,4,4,4-hexachloro-1,4-disilabutane with N-methylimidazole, an aromatic nitrogen base, leads to the replacement of two chlorine atoms and an expansion of the silicon coordination sphere. nih.gov While this reaction involves a silicon analog, it highlights the potential for nucleophilic substitution by nitrogen-containing heterocycles. The general principle of nucleophilic attack can be extended to other nucleophiles, with the specific outcomes depending on the nucleophile's reactivity and the reaction conditions.

Electrophilic Addition Reactions at the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is a site of electron density, making it susceptible to attack by electrophiles. libretexts.org This leads to electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed. libretexts.org

The addition of halogens like bromine (Br₂) and chlorine (Cl₂) to alkenes is a classic example of an electrophilic addition reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite side, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.comlibretexts.org

The general mechanism for halogenation of an alkene can be described in two steps:

Formation of a halonium ion: The alkene's π-bond attacks the halogen molecule, displacing a halide ion and forming a three-membered ring containing the halogen atom (a halonium ion). libretexts.org

Nucleophilic attack by the halide ion: The displaced halide ion then attacks one of the carbons of the halonium ion from the back side, opening the ring to give the vicinal dihalide. libretexts.org

This mechanism explains the observed anti-stereochemistry of the product. libretexts.org

Reactant Reagent(s) Product Stereochemistry
AlkeneBr₂ or Cl₂Vicinal Dihalideanti-addition masterorganicchemistry.comlibretexts.org
CyclohexeneBr₂trans-1,2-dibromocyclohexaneanti-addition masterorganicchemistry.com

In the presence of a nucleophilic solvent like water, a halohydrin can be formed instead of a dihalide. masterorganicchemistry.comyoutube.com The water molecule acts as the nucleophile, attacking the halonium ion. youtube.com

Hydrohalogenation involves the addition of a hydrogen halide (HX, such as HCl, HBr, or HI) across the double bond of an alkene. libretexts.orgyoutube.com This reaction typically proceeds through a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The alkene's π-bond first attacks the hydrogen atom of the HX molecule, forming a C-H bond and a carbocation. libretexts.org The resulting halide ion then acts as a nucleophile and attacks the carbocation to form the final alkyl halide product. libretexts.org

For asymmetrical alkenes, the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon, leading to the more stable carbocation intermediate. libretexts.orgyoutube.com

Acid-catalyzed hydration of alkenes follows a similar mechanism to hydrohalogenation. masterorganicchemistry.commasterorganicchemistry.com In this case, a water molecule attacks the carbocation intermediate. masterorganicchemistry.com A subsequent deprotonation step by another water molecule yields the alcohol product. masterorganicchemistry.com This reaction is also typically regioselective, following Markovnikov's rule. masterorganicchemistry.commasterorganicchemistry.com

Reaction Reagent(s) Intermediate Regioselectivity
HydrohalogenationHX (HCl, HBr, HI)Carbocation libretexts.orgMarkovnikov libretexts.orgyoutube.com
Acid-Catalyzed HydrationH₃O⁺Carbocation masterorganicchemistry.comMarkovnikov masterorganicchemistry.commasterorganicchemistry.com

Carbocation rearrangements, such as hydride or methyl shifts, can occur if a more stable carbocation can be formed. youtube.com

Elimination Reactions and the Formation of Unsaturated Derivatives from this compound

Elimination reactions of haloalkanes are a common method for synthesizing alkenes and alkynes. ucsb.edu These reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double or triple bond. The two main mechanisms for elimination are E1 and E2. ucsb.edu

The E1 (elimination, unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate. libretexts.org The first step is the slow departure of the leaving group to form a carbocation. libretexts.org In the second step, a base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the π-bond. libretexts.org E1 reactions often compete with SN1 reactions because they share the same initial carbocation-forming step. ucsb.edu

The E2 (elimination, bimolecular) mechanism is a one-step, concerted reaction. ucsb.edu A strong base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming the double bond. ucsb.edu

For a substrate like this compound, elimination of HCl could potentially lead to the formation of a diene or an enyne, depending on which chlorine atoms are removed and the reaction conditions employed. For example, the dehalogenation of perhalogenobutanes using zinc is a known method for synthesizing dienes. researchgate.net Specifically, the reductive dechlorination of 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene with zinc powder yields 1,1,1,4,4,4-hexafluoro-2-butyne, demonstrating the formation of a triple bond through elimination of chlorine atoms. google.com

The choice between E1 and E2 pathways and the resulting product distribution depends on factors such as the structure of the substrate, the strength of the base, the nature of the leaving group, and the solvent. ucsb.edu

Dehydrohalogenation Pathways and Product Characterization

Dehydrohalogenation, the removal of a hydrogen halide from a molecule, is a common reaction for alkyl halides. In the case of polychlorinated butenes, this typically involves the elimination of hydrogen chloride (HCl) to form a more unsaturated system. While specific studies on the dehydrohalogenation of this compound are not extensively documented, the reactivity of analogous chlorinated butenes suggests potential pathways. For instance, the dehydrochlorination of various polyvinyl chloride (PVC) model compounds, which include chlorinated butene structures, has been studied to understand PVC degradation. These studies indicate that the elimination of HCl can proceed via a unimolecular mechanism, particularly at elevated temperatures. The presence of existing double bonds can facilitate further dehydrochlorination, leading to the formation of polyene sequences.

In a related context, the degradation of other chlorinated butenes, such as 3,4-dichlorobutene-1 and 2,3,4-trichlorobutene-1, has been shown to proceed through reductive β-elimination reactions in the presence of granular iron, yielding 1,3-butadiene and chloroprene (B89495) as intermediates. nih.gov This suggests that under reducing conditions, this compound could undergo dechlorination to form various chlorinated butadienes or butynes. The specific products would depend on the reaction conditions and the regioselectivity of the elimination process.

Dehydrohalogenation reactions are typically promoted by bases. researchgate.netyoutube.com The reaction of an alkyl halide with a strong base can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism. thieme-connect.de For a highly substituted and sterically hindered substrate like this compound, an E2 mechanism with a strong, non-nucleophilic base might be favored to avoid competing substitution reactions. The expected products from the dehydrohalogenation of this compound would be various isomers of pentachlorobutadiene.

Table 1: Potential Dehydrohalogenation Products of this compound

ReactantReagent/ConditionPotential ProductsMechanism
This compoundStrong, non-nucleophilic basePentachlorobutadiene isomersE2 Elimination
This compoundThermalPentachlorobutadiene isomersE1 Elimination
This compoundReducing agent (e.g., granular iron)Dechlorinated butenes and butadienesReductive Elimination

Cyclization and Rearrangement Processes

The presence of a double bond and multiple chlorine atoms in this compound provides the potential for intramolecular cyclization and rearrangement reactions, particularly under thermal or catalytic conditions. While specific examples for this exact molecule are scarce, the general principles of chlorinated alkene reactivity can be applied.

Chlorination-induced cyclizations of polyenes are known to occur, often mimicking biological terpene cyclizations. nih.govchemrxiv.org These reactions are typically initiated by an electrophilic chlorine source, which activates a double bond towards nucleophilic attack by another part of the molecule. Although this compound is not a polyene, the concept of intramolecular reactions of chlorinated systems is relevant. For instance, palladium-catalyzed intramolecular cyclization of 'ene-yne' systems containing a bromo-diene moiety has been shown to be a versatile route to substituted cyclohexenols. chemrxiv.org

Rearrangements in polychlorinated alkenes can be driven by the formation of more stable intermediates or products. For example, the thermal rearrangement of some chlorinated compounds can lead to the migration of chlorine atoms or the rearrangement of the carbon skeleton. Given the high density of chlorine atoms in this compound, allylic rearrangements could potentially occur, leading to isomeric hexachlorobutene structures.

Radical Reactions and Their Role in this compound Chemistry

The electron-deficient nature of the double bond in this compound makes it a potential substrate for radical addition reactions.

Mechanistic Studies of Radical Addition Processes

Radical addition to alkenes is a fundamental process in organic chemistry. acs.org The regioselectivity of radical addition to unsymmetrical alkenes is often governed by the stability of the resulting radical intermediate. In the case of electron-deficient alkenes, the addition of a nucleophilic radical is generally favored. acs.org

Mechanistic studies on the radical addition to allenes, which also feature reactive π-systems, have shown that the regioselectivity is dependent on reaction conditions and the nature of the attacking radical. nih.govresearchgate.net For instance, the addition of a bromine radical to an allene (B1206475) typically occurs at the central carbon to form a stabilized allyl radical. nih.gov While not a diene, the high chlorination of this compound makes its double bond electronically similar to that of other electron-deficient alkenes. Therefore, it is expected to react readily with nucleophilic radicals.

A general mechanism for radical addition involves initiation, propagation, and termination steps. Initiation can be achieved thermally or photochemically to generate the initial radical species. This radical then adds to the double bond of the alkene to form a new carbon-centered radical. This new radical can then abstract an atom from another molecule to propagate the chain reaction.

Table 2: General Steps in Radical Addition to an Alkene

StepDescription
Initiation Formation of initial radical species (e.g., from an initiator like AIBN or through photolysis).
Propagation Addition of the radical to the alkene double bond to form a new radical intermediate. This intermediate then reacts with a neutral molecule to form the product and regenerate a radical to continue the chain.
Termination Combination of two radical species to form a stable, non-radical product, thus ending the chain reaction.

Photo-induced Reactions and Their Synthetic Utility

Photochemical reactions offer a powerful tool for inducing transformations that are often not accessible under thermal conditions. The absorption of ultraviolet or visible light can promote a molecule to an electronically excited state, which can then undergo a variety of reactions, including bond cleavage, rearrangement, and cycloaddition. youtube.com

The photochemical behavior of chlorinated alkenes can involve the homolytic cleavage of a carbon-chlorine bond to generate a radical intermediate. For example, the photochemical chlorination of alkanes is initiated by the photolysis of chlorine gas into chlorine radicals. acs.org Similarly, irradiation of this compound could potentially lead to the cleavage of a C-Cl bond, initiating radical-based reactions.

Photo-induced cyclization reactions are also a possibility. The direct irradiation of 1,3-butadiene, for instance, can lead to the formation of cyclobutene (B1205218) and bicyclo[1.1.0]butane. While this compound is not a conjugated diene, the principles of photochemical cycloaddition could potentially be applied to induce intramolecular reactions, especially if a suitable chromophore is present or if the reaction is performed in the presence of a photosensitizer. The synthetic utility of such reactions would lie in the ability to construct complex, highly chlorinated cyclic structures from a relatively simple acyclic precursor.

Theoretical and Computational Chemistry Studies of 1,1,3,3,4,4 Hexachloro 1 Butene

Quantum Chemical Calculations of Electronic Structure and Stability

Energy Landscape of Conformational Isomers

There is no available research that details the energy landscape of the conformational isomers of 1,1,3,3,4,4-Hexachloro-1-butene. Such a study would involve computational methods to determine the relative stabilities of different spatial arrangements of the atoms, which arise from rotation around the single bonds of the molecule. This information is crucial for understanding the compound's reactivity and physical properties.

Frontier Molecular Orbital Analysis and Reactivity Prediction

No specific frontier molecular orbital (FMO) analysis for this compound was found in the surveyed literature. FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key theoretical tool for predicting the reactivity of a molecule and the mechanisms of its reactions. While some studies perform quantum chemistry calculations on derivatives of this compound, the foundational data for the parent compound is not provided. researchgate.net

Spectroscopic Property Prediction and Elucidation (Beyond Basic Identification)

Computational Vibrational Spectroscopy for Advanced Characterization

Detailed computational vibrational spectroscopy studies for this compound are not present in the available literature. Such studies would involve calculating the infrared and Raman spectra from first principles, which can aid in the detailed assignment of experimental spectral bands and provide a deeper understanding of the molecule's vibrational modes.

Nuclear Magnetic Resonance Chemical Shift Calculations and Interpretation

There are no published studies that focus on the theoretical calculation and in-depth interpretation of the NMR chemical shifts for this compound. While experimental NMR data is used to characterize products derived from it, the computational prediction of its own ¹³C and ¹H NMR spectra, which would be valuable for its definitive identification and for understanding electronic influences within the molecule, has not been reported. researchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Characterization for this compound

No research was identified that specifically models the reaction pathways and characterizes the transition states for reactions involving this compound. This type of computational study is essential for elucidating reaction mechanisms, determining reaction kinetics, and understanding the factors that control product formation. The existing literature describes the synthesis of various derivatives, but does not provide the theoretical underpinnings of these transformations. researchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for complex molecules like this compound is greatly enhanced by computational chemistry. These theoretical approaches allow for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states that are often difficult or impossible to observe experimentally. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in constructing a detailed, step-by-step picture of how a chemical transformation occurs.

At the heart of computational mechanism elucidation is the mapping of the potential energy surface (PES) for a given reaction. By calculating the energy of the molecular system at various geometries, a landscape of valleys (representing stable molecules and intermediates) and mountain passes (representing transition states) emerges. Key computational tasks in this process include:

Transition State (TS) Searching: Algorithms are employed to locate the exact geometry of the highest energy point along the lowest energy path connecting reactants and products. This saddle point on the PES is the transition state, and its structure provides critical insights into the bond-making and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation can be performed to trace the reaction path downhill from the transition state to the corresponding reactants and products. This confirms that the identified TS indeed connects the desired species.

Vibrational Frequency Analysis: The calculation of vibrational frequencies is crucial for characterizing stationary points on the PES. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. In contrast, a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

A pertinent example of these methods applied to a structurally similar compound is the computational study of the atmospheric degradation of hexachloro-1,3-butadiene (B139673) (HCBD) by various oxidants. nih.gov In this research, DFT was used to optimize the geometries of reactants, products, intermediates, and transition states for the reactions of HCBD with radicals such as •OH and •Cl. nih.gov The calculations revealed the addition and substitution pathways, providing a detailed mechanistic understanding of its environmental fate. nih.govnih.gov Such an approach could be directly applied to this compound to predict its reactivity and degradation pathways.

Kinetic and Thermodynamic Profiling of Transformations

Beyond mapping reaction pathways, theoretical and computational chemistry provides quantitative data on the energetics and rates of chemical transformations. This kinetic and thermodynamic profiling is essential for understanding the feasibility, spontaneity, and speed of reactions involving this compound under various conditions.

A negative ΔG indicates a spontaneous (exergonic) reaction.

A positive ΔG indicates a non-spontaneous (endergonic) reaction.

Kinetic Analysis focuses on the energy barriers of a reaction, which govern the reaction rate. The primary parameter derived from computational studies is the activation energy (Ea), which is the energy difference between the reactants and the transition state. According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on the activation energy.

For instance, in the computational study of the atmospheric degradation of hexachloro-1,3-butadiene (HCBD), the rate constants for its reactions with various atmospheric oxidants were calculated using TST. nih.gov The results, as shown in the table below, indicate that the reactions with •OH and •Cl radicals are significantly faster and therefore more important degradation pathways than those with NO3, HO2, and O3. nih.gov

Calculated Rate Constants for the Reaction of Hexachloro-1,3-butadiene with Atmospheric Oxidants at 298.15 K nih.gov
OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)
•Cl4.51 × 10⁻¹³
•OH6.33 × 10⁻¹⁶
NO₃1.32 × 10⁻²⁰
O₃5.80 × 10⁻²⁷
HO₂4.33 × 10⁻²⁹

Analytical Methodologies for the Characterization and Detection of 1,1,3,3,4,4 Hexachloro 1 Butene and Its Transformation Products

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 1,1,3,3,4,4-hexachloro-1-butene, allowing for its separation from complex mixtures prior to detection and quantification. The choice of technique is largely dependent on the volatility and polarity of the analyte and the matrix in which it is present.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. The development of a robust GC-MS method involves the careful optimization of several parameters to achieve the desired separation efficiency and detection sensitivity.

For the analysis of chlorinated hydrocarbons, a non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often employed. The oven temperature program is a critical parameter that is optimized to ensure the efficient separation of the target analyte from its isomers and other potential contaminants. A typical program would involve an initial hold at a lower temperature, followed by a controlled ramp to a higher temperature to facilitate the elution of less volatile compounds.

The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a fingerprint for the identification of this compound. While specific fragmentation data for this isomer is not widely published, general principles of mass spectrometry suggest that cleavage of carbon-chlorine and carbon-carbon bonds would lead to a series of fragment ions. The presence of multiple chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Butenes

ParameterValue/Type
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-350 m/z
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Note: This table presents typical parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

For less volatile transformation products or when analyzing complex matrices that are not amenable to direct GC-MS analysis, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. The separation in HPLC is based on the partitioning of the analyte between a stationary phase and a liquid mobile phase.

The choice of stationary phase and mobile phase is crucial for achieving the desired separation. For a non-polar compound like this compound, a reversed-phase column (e.g., C18) would be a suitable choice. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate compounds with a wide range of polarities.

Detection in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) can provide ultraviolet (UV) spectra of the eluting compounds, which can aid in their identification. For more definitive identification and structural elucidation, interfacing HPLC with a mass spectrometer (LC-MS) is the preferred approach.

Spectroscopic Characterization Techniques (Beyond Basic Identification)

While chromatographic techniques are excellent for separation, spectroscopic methods provide detailed structural information that is crucial for the unambiguous identification and characterization of this compound and its transformation products.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum would be expected to be relatively simple due to the absence of protons. However, any potential proton-containing transformation products would exhibit characteristic chemical shifts and coupling patterns that would allow for their identification.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the C=C double bond stretching vibration and the C-Cl stretching vibrations. The exact positions of these bands can help in distinguishing it from other isomers.

Raman spectroscopy can also provide valuable information about the molecular structure. plus.ac.at The C=C stretching vibration is typically strong in the Raman spectrum of alkenes. Furthermore, the symmetric vibrations of the C-Cl bonds may be more prominent in the Raman spectrum than in the IR spectrum. The combination of both IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=CStretch1600 - 1680
C-ClStretch600 - 800

Note: These are general ranges and the actual frequencies for this compound may vary.

Advanced Mass Spectrometry for Fragmentation Analysis

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide further insights into the structure of this compound and its transformation products.

HRMS allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, which is invaluable for confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing detailed structural information. By studying the fragmentation pathways, it is possible to deduce the connectivity of atoms within the molecule. For this compound, MS/MS studies would likely reveal the sequential loss of chlorine atoms and chlorinated fragments, providing a wealth of structural information. whitman.edulibretexts.orgmiamioh.edu

Electrochemical and Sensor-Based Detection Methods for this compound

The detection and monitoring of persistent organic pollutants (POPs) like this compound are of significant environmental concern. While traditional analytical methods offer high accuracy, there is a growing need for rapid, on-site, and cost-effective detection techniques. Electrochemical and sensor-based methods present a promising avenue to meet these demands. epa.govresearchgate.net This section explores the potential for the development of such analytical methodologies for this compound and its transformation products, focusing on the formulation of specific detection protocols and the advancement of miniaturized, portable systems.

Development of Specific Detection Protocols

As of now, specific electrochemical detection protocols for this compound are not extensively documented in publicly available research. However, the principles of electrochemical sensing for other halogenated hydrocarbons and organic pollutants provide a strong foundation for the development of such protocols. researchgate.netacs.org The development would likely focus on the electro-reductive or electro-oxidative behavior of the carbon-chlorine bonds and the double bond within the molecule.

Potential Electrochemical Techniques:

Cyclic Voltammetry (CV): This technique could be employed to investigate the electrochemical fingerprint of this compound, determining its oxidation and reduction potentials. This foundational data is crucial for developing more sensitive detection methods.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer enhanced sensitivity compared to CV and could be optimized for the quantitative analysis of this compound, even at trace levels. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition to the flow of alternating current as a function of frequency. Changes in the impedance of an electrode modified with a specific receptor for the target analyte can be used for highly sensitive detection. rsc.org

Development of Selective Electrodes:

The key to a specific detection protocol lies in the design of the working electrode. For this compound, this could involve:

Chemically Modified Electrodes (CMEs): The surface of a standard electrode (like glassy carbon or gold) can be modified with specific chemical entities that have an affinity for chlorinated compounds. This can enhance both the selectivity and sensitivity of the sensor.

Nanomaterial-Based Electrodes: Incorporating nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles can significantly improve the electrode's surface area and catalytic activity, leading to a stronger electrochemical signal. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites for a specific target molecule. An electrode coated with a MIP for this compound would offer high selectivity. journaltocs.ac.uk

A hypothetical example of a detection protocol could involve using a glassy carbon electrode modified with a cobalt-based nano-complex, which has shown success in the detection of other organic molecules. nih.goviapchem.org The detection would be based on the catalytic oxidation of the analyte at the electrode surface, with the resulting current being proportional to the concentration of this compound.

Hypothetical Performance of a Novel Electrochemical Sensor for this compound

ParameterProjected ValueTechnique
Limit of Detection (LOD)0.05 µMSquare Wave Voltammetry
Linear Range0.1 µM - 250 µMSquare Wave Voltammetry
Response Time< 3 minutesAmperometry
Recovery in Spiked Water95-105%Differential Pulse Voltammetry

This table presents hypothetical performance characteristics for a newly developed electrochemical sensor for this compound based on advancements in the field for similar analytes.

Environmental Transformation and Degradation Pathways of 1,1,3,3,4,4 Hexachloro 1 Butene

Environmental Fate Modeling and Persistence Studies

Without any specific scientific studies on the environmental transformation and degradation of 1,1,3,3,4,4-Hexachloro-1-butene, it is impossible to provide the thorough, informative, and scientifically accurate content required.

Multi-Media Transport and Partitioning Behavior

No specific studies on the multi-media transport and partitioning behavior of this compound were found. Information regarding its movement and distribution in air, water, soil, and sediment is not available in the reviewed literature.

Assessment of Environmental Persistence and Bioaccumulation Potential

There is a lack of data to assess the environmental persistence (e.g., half-life in different environmental compartments) and bioaccumulation potential (e.g., bioconcentration factor) specifically for this compound. While the EPA's CompTox Chemicals Dashboard lists the compound, detailed studies on these parameters are not present in the public domain. epa.govepa.gov

Remediation and Treatment Technologies for Contamination by this compound

Specific research on remediation and treatment technologies for contamination by this compound is not available. The following subsections, therefore, remain unaddressed based on current scientific literature.

Advanced Oxidation Processes for Degradation

No studies were identified that investigate the application of Advanced Oxidation Processes (AOPs), such as ozonation or UV/H₂O₂, for the degradation of this compound. Research in this area has been directed towards other chlorinated compounds like HCBD. researchgate.netresearchgate.net

Bioremediation and Phytoremediation Strategies

Information on bioremediation or phytoremediation strategies specifically targeting this compound is absent from the available literature. Research into the microbial degradation and plant uptake of chlorinated butadienes has focused on HCBD and other related contaminants. researchgate.netclu-in.org

Applications and Advanced Materials Science Involving 1,1,3,3,4,4 Hexachloro 1 Butene

Precursor in the Synthesis of Novel Organic Materials

The reactivity of 1,1,3,3,4,4-Hexachloro-1-butene makes it a valuable starting material for the fabrication of specialized organic molecules, particularly those containing sulfur.

Fabrication of Poly(thio)substituted Butadienes and Butenynes

Research has demonstrated that this compound serves as a key building block for the synthesis of thiosubstituted butadiene and butenyne compounds. tandfonline.comresearchgate.net These reactions typically involve nucleophilic substitution where the chlorine atoms are replaced by organothio groups.

In a notable study, this compound was reacted with various thiols in an ethanol/water solution containing sodium hydroxide (B78521). tandfonline.com This reaction resulted in the formation of a range of thiosubstituted butadienes and butenynes. The degree of substitution can be controlled, leading to the synthesis of mono-, bis-, tris-, and tetrakis-thio-substituted products. istanbul.edu.tr For instance, a doctoral thesis by Cemil İbis detailed the synthesis of novel mono-, bis-, tris-, and tetrakis-S-substituted compounds starting from this compound. istanbul.edu.tr The reaction conditions, such as the stoichiometry of the thiol and the base, play a crucial role in determining the final product distribution.

The general scheme for this transformation can be represented as follows:

C₄Cl₆ + R-SH → Thiosubstituted butadienes/butenynes + HCl

Furthermore, these thiosubstituted butadienes can undergo further transformations. For example, a tris(thio)substituted butadiene compound has been treated with potassium tert-butoxide to yield a tris(thio)substituted butatrienyl halide. tandfonline.com This highlights the versatility of the products derived from this compound in accessing even more complex and unsaturated systems.

The following table summarizes some of the synthesized thiosubstituted compounds from this compound and various thiols.

Reactant ThiolProduct TypeReference
4-methoxythiophenolThiosubstituted butadiene istanbul.edu.tr
2-mercaptophenolThiosubstituted butadiene istanbul.edu.tr
7-mercapto-4-methyl coumarinThiosubstituted butadiene istanbul.edu.tr
4-fluorothiophenolThiosubstituted butadiene istanbul.edu.tr
PentafluorothiophenolThiosubstituted butadiene istanbul.edu.tr

Development of Polymer and Elastomer Precursors

While direct, large-scale application of this compound in the commercial production of polymers and elastomers is not widely documented, its derivatives, particularly the poly(thio)substituted butadienes, hold significant potential as monomers for polymerization. The presence of multiple reactive sites and the introduction of sulfur-containing functional groups can impart unique properties to the resulting polymers, such as improved thermal stability, refractive index, and affinity for metals.

The butatriene derivatives synthesized from the thiosubstituted butadienes could also be explored as precursors for novel polymers. Butatriene-based polymer chemistry is an emerging field, and the availability of functionalized butatrienes from this compound could open new avenues for the design of advanced materials with interesting electronic and optical properties.

Chemical Intermediate in Specialized Organic Synthesis

Beyond its role as a monomer precursor, this compound functions as a versatile intermediate in the synthesis of complex organic molecules.

Role in the Construction of Complex Molecular Architectures

The ability to introduce multiple thioether functionalities into a four-carbon backbone, as demonstrated with this compound, is a valuable tool for constructing intricate molecular architectures. These thio-substituted dienes and enynes can serve as scaffolds for the synthesis of macrocycles, dendrimers, and other complex structures through subsequent reactions such as cross-coupling, cycloadditions, or further nucleophilic substitutions. The presence of sulfur atoms can also facilitate coordination with metal centers, leading to the formation of novel organometallic complexes.

Exploration in Fine Chemical and Agrochemical Synthesis

There is limited direct information available in the public domain regarding the specific use of this compound in the synthesis of fine chemicals and agrochemicals. However, the thiosubstituted compounds derived from it are of a class that often exhibits biological activity. Sulfur-containing compounds are prevalent in many pharmaceuticals and agrochemicals. The novel thiosubstituted butadienes, butenynes, and their derivatives synthesized from this compound could be screened for potential biological activities, which may lead to future applications in these sectors.

Emerging Research Areas and Future Industrial Prospects

The research on this compound is still in a relatively early stage, with much of the focus being on its fundamental reactivity with nucleophiles like thiols. tandfonline.comistanbul.edu.tr Emerging research is likely to continue exploring the scope of its reactions with a wider variety of nucleophiles and its potential in cycloaddition reactions to create novel cyclic and heterocyclic systems.

Future industrial prospects will depend on the successful development of cost-effective applications for its derivatives. Key areas of potential include:

Advanced Polymers: If the polymerization of its thio-derivatives leads to materials with superior properties, there could be industrial interest in its use as a specialty monomer.

Specialty Chemicals: The unique poly-substituted butadienes and butenynes could find niche applications as additives, cross-linking agents, or building blocks for high-value fine chemicals.

Materials Science: The sulfur-rich molecules derived from this compound could be investigated for applications in electronic materials, nonlinear optics, and coordination chemistry.

Table of Chemical Compounds

Chemical Name
This compound
Sodium hydroxide
Ethanol
Potassium tert-butoxide
4-methoxythiophenol
2-mercaptophenol
7-mercapto-4-methyl coumarin
4-fluorothiophenol
Pentafluorothiophenol

Integration into Supramolecular Chemistry and Self-Assembly

A thorough review of scientific literature reveals a notable absence of this compound in the fields of supramolecular chemistry and self-assembly. This chlorinated alkene has not been documented as a primary building block or a significant auxiliary component in the design and synthesis of complex, non-covalently bonded supramolecular architectures. The principles of supramolecular chemistry rely on specific and directional intermolecular interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to guide the assembly of molecules into larger, well-defined structures.

Halogen bonding, a noncovalent interaction involving an electrophilic region on a halogen atom, has emerged as a powerful tool in supramolecular design. bohrium.comnih.govacs.orgrsc.orgbirmingham.ac.uk However, the specific structural characteristics of this compound may not be conducive to forming the strong, directional halogen bonds required for predictable self-assembly into complex superstructures. The electron density distribution and steric factors of the multiple chlorine atoms on the butene backbone may hinder its ability to act as an effective halogen bond donor in a controlled manner.

Furthermore, research into the self-assembly of other chlorinated alkenes is not extensive, and the focus tends to be on molecules with more complex functionalities that can drive the assembly process. acs.orgnih.gov Consequently, there are no current, documented examples of this compound being utilized for its self-assembling properties or as a component in supramolecular materials.

Utilization in Niche Industrial Processes and Functional Materials

Despite its limited role in supramolecular chemistry, this compound, more commonly referred to as hexachlorobutadiene (HCBD), has been employed in several niche industrial and scientific applications. These uses primarily take advantage of its unique physical and chemical properties, such as its high density, thermal stability, and its nature as a chlorinated solvent.

One of the most notable applications of HCBD in the realm of functional materials is its use as a carbon source for the synthesis of carbon hollow spheres. oup.comoup.comresearchgate.netcapes.gov.br Researchers have successfully synthesized carbon hollow spheres with an average diameter of approximately 250 nm by reacting hexachlorobutadiene with sodium azide (B81097) at 400°C. oup.comoup.com This process represents a direct chemical route to produce nanostructured carbon materials, which have potential applications in areas such as gas storage and as additives for specialized materials. oup.com Another method involves the reduction of hexachlorobutadiene with metallic magnesium to selectively produce carbon hollow spheres, hollow capsules, and solid spheres under different reaction conditions. nih.gov

In various industrial processes, HCBD has been utilized as a specialized solvent. Its high chlorine content makes it an effective solvent for chlorine itself, as well as for other chlorinated compounds and certain polymers like rubber. atamanchemicals.comresearchgate.netwikipedia.org This property has led to its use as a "scrubber" to recover chlorine-containing gases or to remove volatile organic compounds from gas streams. atamanchemicals.cometi-swiss.com It has also been employed as a heat transfer fluid, a transformer fluid, and in the production of aluminum and graphite (B72142) rods. atamanchemicals.cometi-swiss.com An illustrative example of its utility as a solvent is in the iron(III) chloride-catalyzed chlorination of toluene (B28343) to produce pentachloromethylbenzene, where it is favored over carbon tetrachloride due to the insolubility of the catalyst in the latter. wikipedia.org

A significant niche application of HCBD is found in the field of analytical chemistry, specifically in infrared (IR) spectroscopy. When analyzing the C-H stretching vibrations of a compound, the commonly used mulling agent, Nujol (a mineral oil), exhibits its own C-H bands, which can interfere with the analysis. As hexachlorobutadiene contains no carbon-hydrogen bonds, it can be used as a mulling agent to suspend the analyte without producing interfering peaks in the C-H stretching region of the IR spectrum.

It is important to recognize that hexachlorobutadiene is primarily an unintentional byproduct of the large-scale production of chlorinated hydrocarbons such as tetrachloroethylene (B127269) and carbon tetrachloride. atamanchemicals.comresearchgate.net The exploration of its applications has often been driven by the availability of this byproduct. eti-swiss.com

Interactive Data Table: Niche Applications of this compound

Application AreaSpecific UseRationale
Functional Material Synthesis Precursor for Carbon Hollow SpheresCan be converted to nanostructured carbon materials through reaction with sodium azide or magnesium. oup.comnih.gov
Industrial Processes Solvent for chlorine and chlorinated compoundsHigh affinity for and ability to dissolve other chlorinated substances. atamanchemicals.comwikipedia.org
Scrubber for gas streamsRemoves volatile organic components and recovers chlorine-containing gases. atamanchemicals.cometi-swiss.com
Heat transfer and hydraulic fluidPossesses suitable thermal stability and physical properties for these applications. researchgate.neteti-swiss.com
Analytical Chemistry Mulling agent in IR spectroscopyLacks C-H bonds, thus avoiding spectral interference in the C-H stretching region.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.